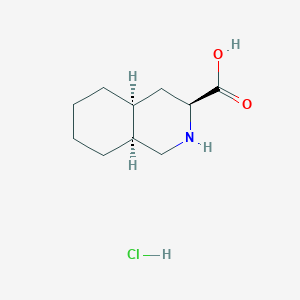![molecular formula C15H11FN2O3 B13840834 Methyl 4-Fluoro-2-(1H-pyrrolo[2,3-b]pyridin-6-yloxy)benzoate](/img/structure/B13840834.png)
Methyl 4-Fluoro-2-(1H-pyrrolo[2,3-b]pyridin-6-yloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-Fluoro-2-(1H-pyrrolo[2,3-b]pyridin-6-yloxy)benzoate is synthesized through the reaction of 5-Hydroxy-7-azaindole and Methyl 2,4-difluorobenzoate. The specific synthesis steps are as follows:
- To a three-necked flask, add 100 g of 5-hydroxy-7-azaindole (746 mmol), 141 g of methyl 2,4-difluorobenzoate (821 mmol), 237 g of potassium phosphate (1.12 mol), and 500 mL of diethylene glycol dimethyl ether.
- Heat the mixture to 110°C for 24 hours while monitoring the reaction using HPLC.
- Concentrate the reaction solution to dryness, then add 2L of ethyl acetate and 2L of water.
- Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude product.
- Reflux the crude product with 1260 mL of ethyl acetate, then slowly add it dropwise to a solution of 1260 mL of petroleum ether.
- After 1 hour of dropping, stir the mixture for 1 hour, slowly cool to 25°C, filter, and dry to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-Fluoro-2-(1H-pyrrolo[2,3-b]pyridin-6-yloxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrrolo[2,3-b]pyridine core.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can lead to the formation of different functionalized derivatives .
Applications De Recherche Scientifique
Methyl 4-Fluoro-2-(1H-pyrrolo[2,3-b]pyridin-6-yloxy)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including its role as a BCL-2 inhibitor.
Medicine: Investigated for its potential in cancer therapy, particularly in treating chronic lymphocytic leukemia and estrogen receptor-positive breast cancer.
Industry: Utilized in the production of pharmaceutical compounds and other fine chemicals.
Mécanisme D'action
The compound exerts its effects primarily by inhibiting the BCL-2 protein, which plays a crucial role in regulating cell death (apoptosis). By inhibiting BCL-2, the compound promotes apoptosis in cancer cells, thereby reducing tumor growth. The molecular targets and pathways involved include the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate
- Benzoic acid, 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-, methyl ester
Uniqueness
Methyl 4-Fluoro-2-(1H-pyrrolo[2,3-b]pyridin-6-yloxy)benzoate is unique due to its specific substitution pattern, which enhances its biological activity and selectivity as a BCL-2 inhibitor. This makes it a valuable compound in the development of targeted cancer therapies .
Propriétés
Formule moléculaire |
C15H11FN2O3 |
|---|---|
Poids moléculaire |
286.26 g/mol |
Nom IUPAC |
methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-6-yloxy)benzoate |
InChI |
InChI=1S/C15H11FN2O3/c1-20-15(19)11-4-3-10(16)8-12(11)21-13-5-2-9-6-7-17-14(9)18-13/h2-8H,1H3,(H,17,18) |
Clé InChI |
CXWDRKGGJXRTRU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)F)OC2=NC3=C(C=C2)C=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[2-(3,4-dihydroxyanilino)-2-oxoethoxy]naphthalen-1-yl]-3-fluorobenzamide](/img/structure/B13840763.png)
![[4-Acetyloxy-5-(nitromethylidene)-2-phenylmethoxyoxan-3-yl] acetate](/img/structure/B13840777.png)
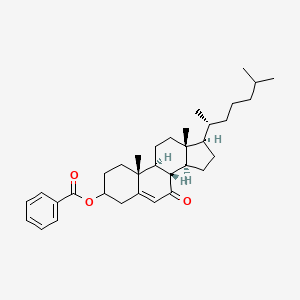

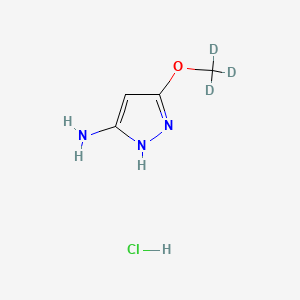
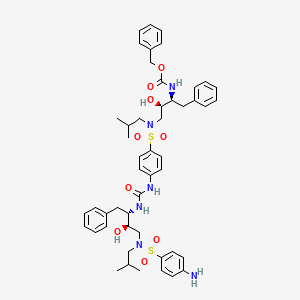
![(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol](/img/structure/B13840804.png)
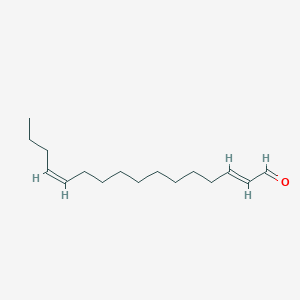
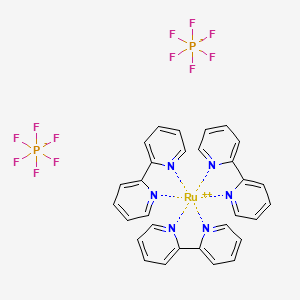

![(1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol; [1S-(1alpha,2beta,5alpha)]-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol](/img/structure/B13840817.png)


